![molecular formula C13H16ClN3OS B1608732 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 725217-57-2](/img/structure/B1608732.png)
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
This compound, with the CAS Number 725217-57-2, has a molecular weight of 297.81 . It is a solid at room temperature . The linear formula of this compound is C13 H16 Cl N3 O S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13 H16 Cl N3 O S . This indicates that the molecule is composed of 13 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 297.81 . The linear formula of this compound is C13 H16 Cl N3 O S .Scientific Research Applications
Molecular Stabilities and Docking Studies
A study by Karayel (2021) explores the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors for anticancer properties. This research underscores the significant role of triazole derivatives in developing new anticancer agents through detailed structural and interaction analyses with cancer-related enzymes (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study demonstrated that some compounds exhibited good to moderate activities against various microorganisms, indicating the potential use of triazole derivatives in creating new antimicrobial agents (Bektaş et al., 2007).
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) investigated the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, focusing on π-hole tetrel bonding interactions. The study provides insights into how substituents affect molecular interactions and stability, relevant for designing molecules with specific biological activities (Ahmed et al., 2020).
Anticonvulsant Activities
Wang et al. (2015) focused on the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives to evaluate their anticonvulsant activities. The study highlights the structure-activity relationship, showing significant potential for triazole derivatives in developing anticonvulsant drugs (Wang et al., 2015).
Synthesis and Pharmacological Studies
Rao et al. (2014) designed a procedure for synthesizing novel sulfur-containing 1,2,4-triazole derivatives, evaluating their pharmacological activity. This research indicates the versatility of triazole derivatives in synthesizing compounds with potential antibacterial and antifungal activities (Rao et al., 2014).
Antioxidant Evaluation
Maddila et al. (2015) synthesized novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activity. The study provides a foundation for developing antioxidant agents based on triazole chemistry (Maddila et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVMCVOVBHZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392138 | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
725217-57-2 | |
Record name | 5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725217-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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